Bis(3-hydroxypropyl)trisulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29229-36-5 |
|---|---|
Molecular Formula |
C6H14O2S3 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyltrisulfanyl)propan-1-ol |
InChI |
InChI=1S/C6H14O2S3/c7-3-1-5-9-11-10-6-2-4-8/h7-8H,1-6H2 |
InChI Key |
YYBQKVULIKPELH-UHFFFAOYSA-N |
SMILES |
C(CO)CSSSCCCO |
Canonical SMILES |
C(CO)CSSSCCCO |
Other CAS No. |
29229-36-5 |
Synonyms |
bis(3-hydroxypropyl)trisulfide |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Derivatization
Foundational and Evolving Synthetic Pathways for Trisulfide Bond Construction
The creation of a trisulfide bond (R-S-S-S-R') is a key challenge in organosulfur chemistry. Various methods have been developed, ranging from classical approaches to more recent, sophisticated techniques.
The synthesis of trisulfides can be broadly categorized into direct and indirect methods. Direct methods involve the reaction of a sulfur-transfer reagent with a suitable precursor, while indirect methods often proceed through the formation and subsequent reaction of intermediate sulfur-containing species.
A common and well-established direct method for synthesizing symmetrical trisulfides is the reaction of thiols with sulfur dichloride (SCl₂). acs.orgacs.org This approach has been optimized for aromatic thiols, employing an amine base like pyridine (B92270) to achieve high yields and purity. acs.orgnih.gov Other direct methods include the coupling of alkyl halides with sodium trisulfide and the reaction of thiols or disulfides with elemental sulfur. acs.orgthieme-connect.com
Indirect routes offer alternative pathways to trisulfides. One such method involves the reaction of thiosulfonates with metal sulfides. acs.org Another approach is the sulfur insertion into disulfides. acs.org A more recent and versatile indirect method utilizes 9-fluorenylmethyl (Fm) disulfides as precursors to generate unsymmetrical trisulfides under mild conditions with good yields. acs.orgorganic-chemistry.org This method proceeds through the in-situ formation of a highly reactive persulfide intermediate that can be trapped by various electrophiles. acs.org
The trisulfide radical anion (S₃˙⁻) has also emerged as a versatile reagent in organic synthesis. rsc.orgresearchgate.net It can be generated from elemental sulfur and a nucleophilic base or by the oxidation of sulfide (B99878) ions. rsc.org This radical anion plays a multifaceted role in the synthesis of various organosulfur compounds. rsc.orgresearchgate.net
Here is a table summarizing various synthetic approaches for trisulfide bond formation:
| Method Category | Specific Approach | Precursors | Key Reagents/Conditions | Product Type |
| Direct | Reaction with Sulfur Dichloride | Thiols | SCl₂, Pyridine (base) | Symmetrical Trisulfides |
| Direct | Coupling with Sodium Trisulfide | Alkyl Halides | Na₂S₃ | Symmetrical Trisulfides |
| Direct | Reaction with Elemental Sulfur | Thiols or Disulfides | S₈ | Symmetrical Trisulfides |
| Indirect | From Thiosulfonates | Thiosulfonates | Metal Sulfides | Symmetrical Trisulfides |
| Indirect | Sulfur Insertion | Disulfides | Sulfur source | Symmetrical Trisulfides |
| Indirect | From 9-Fluorenylmethyl Disulfides | 9-Fluorenylmethyl (Fm) Disulfides | DBU, Electrophile | Unsymmetrical Trisulfides |
| Indirect | Using Trisulfide Radical Anion | Elemental Sulfur or Sulfide | Base or Oxidant | Various Organosulfur Compounds |
Achieving stereoselectivity and chemoselectivity in trisulfide synthesis is crucial, especially when dealing with complex molecules containing multiple functional groups. The development of methods that can selectively form a trisulfide bond without affecting other sensitive parts of a molecule is an active area of research.
For instance, the synthesis of unsymmetrical trisulfides presents a significant challenge due to the potential for forming mixtures of symmetrical and unsymmetrical products. acs.orgthieme-connect.com The use of specific precursors, such as 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, allows for the synthesis of unsymmetrical trisulfides under mild conditions with very good yields by reacting with various thiols. thieme-connect.com This method demonstrates good chemoselectivity, tolerating different functional groups. thieme-connect.comorganic-chemistry.org
Chemoselectivity is also a key consideration when other reactive functional groups are present in the precursor molecules. For example, methods have been developed for the synthesis of symmetrical trisulfides from aliphatic, aromatic, and even L-cysteine derivatives that contain amino, hydroxy, or carboxy groups, without the need for protecting groups. organic-chemistry.org The choice of solvent and reaction temperature can also play a critical role in controlling the selectivity of the reaction.
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is particularly important in the synthesis of chiral trisulfides. While the general literature on stereoselective trisulfide synthesis is not as extensive as for other functional groups, the principles of stereocontrolled reactions can be applied. The use of chiral auxiliaries or catalysts can induce stereoselectivity in the formation of the trisulfide bond. researchgate.net
Direct and Indirect Approaches for Trisulfide Formation
Targeted Synthesis of Bis(3-hydroxypropyl)trisulfide
The synthesis of this compound (C₆H₁₄O₂S₃) involves the specific challenge of incorporating two hydroxypropyl groups onto a central trisulfide core. ontosight.ai This requires careful selection of precursors and optimization of reaction conditions to ensure high yield and purity of the desired product.
The primary precursor for the synthesis of this compound is 3-mercapto-1-propanol (B27887) (HS(CH₂)₃OH). sigmaaldrich.com This bifunctional molecule contains both a thiol (-SH) group, necessary for forming the sulfide linkage, and a hydroxyl (-OH) group. guidechem.comchemicalbook.com
3-Mercapto-1-propanol can be prepared from 3-mercapto-propionic acid ethyl ester via reduction with a reagent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran. guidechem.com This precursor is a colorless liquid with a characteristic unpleasant odor. chemicalbook.com
The properties of 3-mercapto-1-propanol are summarized in the table below:
| Property | Value |
| Chemical Formula | C₃H₈OS |
| Molecular Weight | 92.16 g/mol |
| CAS Number | 19721-22-3 |
| Boiling Point | 81-82 °C at 10 mmHg |
| Density | 1.067 g/mL at 20 °C |
| Refractive Index | n20/D 1.495 |
The synthesis of this compound from 3-mercapto-1-propanol can be achieved through various methods for symmetrical trisulfide formation. A common approach would be the reaction of two equivalents of 3-mercapto-1-propanol with a sulfur transfer reagent like sulfur dichloride (SCl₂).
Optimization of reaction parameters is crucial to maximize the yield and purity of this compound and to minimize the formation of byproducts such as the corresponding disulfide and tetrasulfide. Key parameters to consider include:
Stoichiometry: Precise control of the molar ratio between the thiol precursor and the sulfur transfer reagent is essential.
Temperature: Many trisulfide synthesis reactions are conducted at low temperatures (e.g., -78 °C) to control the reactivity of the reagents and minimize side reactions. acs.org
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Anhydrous solvents are often used to prevent unwanted reactions with water.
Base: In reactions involving SCl₂, a base like pyridine is often used to neutralize the HCl formed during the reaction, which can improve the yield and purity of the trisulfide. acs.orgnih.gov
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without promoting the decomposition of the desired product. sdstate.edu
A study on the oxidation of dimethyl trisulfide (DMTS) highlighted the importance of optimizing parameters such as reaction time and temperature to maximize the yield of the oxidized product. sdstate.edu Similar principles apply to the synthesis of this compound.
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering the twelve principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses. mdpi.comresearchgate.net
Several strategies can be employed to make the synthesis of organosulfur compounds, including trisulfides, more environmentally friendly:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ethanol, or even conducting reactions under solvent-free conditions, is a key aspect of green chemistry. mdpi.comchemmethod.com
Catalysis: The use of catalysts can enhance reaction rates and selectivity, allowing for milder reaction conditions and reducing energy consumption. rsc.org This includes the use of biocatalysts like enzymes, which can operate under mild conditions in aqueous media. researchgate.net Photoredox catalysis using visible light has also emerged as a green alternative for synthesizing organosulfur compounds. mdpi.comchemmethod.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.
Renewable Feedstocks: While not yet widely implemented for trisulfide synthesis, the future may see the use of renewable resources to produce the necessary precursors.
Mechanochemical methods, such as ball-milling, offer a solvent-free approach to synthesizing organosulfur compounds and represent a promising green strategy. acs.org Flow chemistry is another technique that can improve the safety and efficiency of chemical processes, including the synthesis of disulfides and trisulfides, often with better control over reaction parameters and reduced waste generation. scispace.com
Optimization of Reaction Parameters for Yield and Purity
Advanced Chemical Modifications and Analog Synthesis of this compound
The presence of reactive hydroxyl groups and a dynamic trisulfide bond in this compound opens up numerous avenues for advanced chemical modifications and the synthesis of a wide array of analogs. These modifications can be strategically employed to alter the molecule's physical, chemical, and biological properties.
The terminal hydroxyl groups of this compound are primary alcohols, making them amenable to a variety of well-established derivatization reactions, most notably esterification and etherification. These transformations are fundamental in synthetic chemistry for modulating properties such as solubility, stability, and reactivity.
Esterification: The conversion of the hydroxyl groups to esters can be achieved through several methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, is a common and efficient approach. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although it is an equilibrium process. The choice of the esterifying agent can introduce a wide range of functionalities, from simple alkyl chains to more complex moieties, thereby tuning the lipophilicity and other characteristics of the resulting molecule. For instance, the esterification of hydroxypropyl cellulose, another poly-hydroxylated compound, is a well-documented method to control its properties. frontiersin.org Similarly, derivatization of hydroxyl groups in triterpenoids often involves strong acylation reagents to enhance their analytical detection. nih.gov
Etherification: The synthesis of ethers from the hydroxyl groups of this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl groups. Protecting group chemistry, often employed in multi-step syntheses, also relies on ether formation, for example, by reacting the alcohol with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) to form a silyl (B83357) ether. Such protection strategies are crucial in the synthesis of complex molecules like functionalized poly(dimethylsiloxane)s. researchgate.net
The table below summarizes potential derivatization strategies for the hydroxyl groups of this compound, drawing parallels from established chemical principles.
| Derivatization Type | Reagents and Conditions | Potential Functional Groups Introduced |
| Esterification | Acyl chloride/anhydride, base (e.g., pyridine) | Acetate, benzoate, long-chain acyl |
| Carboxylic acid, acid catalyst (e.g., H₂SO₄), heat | Various ester functionalities | |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Methyl, ethyl, benzyl (B1604629) ethers |
| Silyl halide (e.g., TBDMSCl), base (e.g., imidazole) | Silyl ethers (for protection) | |
| Phosphorylation | Hypodiphosphoric acid tetraalkyl esters, Rh catalyst in water | Phosphate esters |
This table presents generalized strategies based on the reactivity of primary alcohols and related compounds like di(3-hydroxypropyl)disulfide. rsc.org
Modification of the propyl linker connecting the hydroxyl group to the trisulfide moiety represents another strategy for creating analogs of this compound. Altering the length and structure of this linker can significantly impact the molecule's conformation, flexibility, and the spatial relationship between the terminal functional groups.
Research into related bifunctional molecules has shown that the length of the alkyl chain can influence the compound's properties and applications. For example, in the synthesis of multivalent glycoconjugates, the linker length between a scaffold and a carbohydrate ligand is a critical parameter that affects binding interactions with proteins. nih.gov Similarly, studies on bis(triethoxysilylpropyl)tetrasulfide, a related compound used in the rubber industry, highlight the importance of the propyl group in its function. wikipedia.org
Synthetic strategies to achieve variations in the linker could involve starting from different haloalcohols in the initial synthesis of the trisulfide. For instance, using 4-bromo-1-butanol (B1194514) instead of 3-chloro-1-propanol (B141029) in a reaction with a sulfur source could yield bis(4-hydroxybutyl)trisulfide. The synthesis of bis-(3-oxoundecyl) polysulfides demonstrates that longer and functionalized alkyl chains can be incorporated into such structures. rsc.org
The trisulfide bond is a dynamic functional group that can be readily modified. Investigations into altering the length of the sulfur chain are crucial for understanding and tuning the reactivity and stability of these compounds.
Polysulfide Elongation: The trisulfide can be elongated to a tetrasulfide or higher-order polysulfides. A common method involves the reaction of a disulfide with elemental sulfur at elevated temperatures. This principle is applied in the synthesis of bis(triethoxysilylpropyl)tetrasulfide from its corresponding disulfide. wikipedia.org The reaction of thiols with polysulfides can also lead to the formation of longer polysulfide chains. portlandpress.com The equilibrium between different polysulfides is a known phenomenon in sulfur chemistry. nih.gov
Desulfurization: Conversely, the trisulfide can be selectively desulfurized to a disulfide. Tertiary phosphines, such as triphenylphosphine, are effective reagents for this transformation, typically removing the central sulfur atom. osti.gov The selectivity of central versus terminal sulfur removal can be influenced by the substrate's structure and the polarity of the solvent. osti.gov This reaction is a valuable tool for creating the corresponding disulfide analog of this compound, which can serve as a comparative standard in various studies. The reaction of trisulfides with thiols can also lead to the formation of disulfides and persulfides. portlandpress.com
The following table outlines potential modifications to the sulfur chain of this compound.
| Modification Type | Reagents and Conditions | Resulting Sulfur Linkage |
| Polysulfide Elongation | Elemental sulfur (S₈), heat | Tetrasulfide, Polysulfide |
| Desulfurization | Triphenylphosphine (PPh₃) | Disulfide |
| Reaction with Thiols | Thiols (e.g., glutathione) | Disulfide, Persulfide |
This table is based on general reactions of trisulfides and related polysulfides. wikipedia.orgportlandpress.comosti.gov
Exploration of Variations in Propyl Linker Structures
Computational Chemistry in Synthetic Pathway Design for Trisulfide Systems
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties of sulfur-containing compounds. researchgate.netacs.org While specific computational studies on the synthetic design of this compound are not widely reported, the principles from related systems are directly applicable.
DFT calculations can be employed to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can help in understanding the feasibility of different synthetic routes. For instance, DFT has been used to study the degradation mechanism of dimethyl trisulfide, identifying which bonds are most likely to break. acs.org
Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of novel synthesized compounds.
Understand Electronic Structure and Reactivity: Calculations can provide insights into the electronic properties of trisulfides, such as the distribution of electron density and the energies of frontier molecular orbitals. This information is valuable for predicting the reactivity of the molecule towards different reagents. Studies on the trisulfide radical anion (S₃•⁻) have utilized computational methods to understand its role in organic synthesis. researchgate.net
Investigate Conformational Preferences: For flexible molecules like this compound, computational modeling can determine the most stable conformations, which is crucial for understanding its interactions with other molecules or surfaces.
In the context of designing synthetic pathways for this compound and its derivatives, computational chemistry can be used to screen potential starting materials and reagents, optimize reaction conditions, and predict the properties of the resulting products, thereby guiding experimental efforts in a more efficient and targeted manner. For example, DFT calculations have been instrumental in understanding the mechanism of electrochemical synthesis of poly(trisulfides), ensuring the formation of the desired trisulfide linkages. researchgate.net
Preclinical Mechanistic Investigations of Biological Activities
Modulation of Cellular Signaling Pathways by Bis(3-hydroxypropyl)trisulfide (In Vitro Models)
Organosulfur compounds are known to interact with various cellular components, influencing signaling pathways that regulate cell fate and function. The biological activity of these compounds is often attributed to the unique reactivity of their sulfur atoms. mdpi.com
Currently, there are no specific studies that have evaluated the direct inhibitory effects of this compound on particular enzymes. The scientific literature lacks data on its inhibition constants (Kᵢ) or the kinetics of its interaction with enzyme targets. While other, structurally different, sulfur-containing molecules like bis(4-hydroxybenzyl)sulfide have been identified as inhibitors of enzymes such as histone deacetylase (HDAC), such findings cannot be directly extrapolated to this compound due to differences in their chemical structures. mdpi.com Therefore, the specific enzyme inhibition profile of this compound remains an area for future investigation.
The current body of scientific evidence does not indicate that this compound acts by binding to specific cell-surface or nuclear receptors in a classical ligand-receptor manner. No binding affinities or receptor-specific signaling cascades have been reported for this compound. Instead, the biological effects of many organosulfur compounds are mediated through their chemical reactivity with intracellular molecules, particularly the sulfhydryl groups of cysteine residues in proteins, which can modulate their function and initiate signaling events. mdpi.comnih.gov For instance, studies on diallyl trisulfide (DATS) show that its effects are not initiated by receptor binding but by intracellular interactions that modulate pathways like the PI3K/Akt pathway and downstream effectors. mdpi.com It is plausible that this compound shares this mode of action.
Specific transcriptomic or proteomic studies profiling the effects of this compound have not been published. However, based on the known mechanisms of analogous trisulfides like DATS, it is possible to hypothesize the types of genes and proteins that would be modulated. plos.org The primary effect would likely be the upregulation of genes controlled by the Antioxidant Response Element (ARE).
Such omics-based studies would be expected to reveal the upregulation of a suite of cytoprotective genes involved in redox homeostasis and detoxification. A summary of these hypothetically modulated genes, based on data from analogous compounds, is presented below.
| Gene | Protein Product | Function | Anticipated Regulation |
| HMOX1 | Heme Oxygenase-1 (HO-1) | Catalyzes heme degradation, producing the antioxidant biliverdin; plays a role in anti-inflammation. mdpi.complos.org | Upregulation |
| NQO1 | NAD(P)H:Quinone Oxidoreductase 1 | A phase II detoxification enzyme that reduces quinones, preventing them from participating in redox cycling and producing reactive oxygen species. mdpi.complos.org | Upregulation |
| GCLC / GCLM | Glutamate-cysteine ligase (catalytic and modifier subunits) | Rate-limiting enzymes in the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. mdpi.com | Upregulation |
| SOD | Superoxide (B77818) Dismutase | An antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. researchgate.net | Upregulation |
| CAT | Catalase | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. researchgate.net | Upregulation |
Receptor-Ligand Interactions and Downstream Signaling Cascades
Anti-inflammatory Mechanistic Studies of this compound (Preclinical)
Direct preclinical studies delineating the specific anti-inflammatory mechanisms of this compound are not extensively documented. However, the broader class of organosulfur compounds, to which it belongs, has been a subject of interest for their anti-inflammatory properties. nih.govpatrinum.ch Research on analogous compounds, such as diallyl trisulfide (DATS), offers potential insights into the pathways that this compound might modulate.
Preclinical models have demonstrated that organosulfur compounds can effectively reduce the production of key pro-inflammatory mediators. nih.gov For instance, studies on DATS have shown its ability to inhibit the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. spandidos-publications.com This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level. spandidos-publications.com
Furthermore, DATS has been observed to attenuate the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), by suppressing their mRNA expression in activated macrophages. spandidos-publications.com The regulation of these inflammatory molecules is a critical aspect of controlling the inflammatory response. While these findings are specific to DATS, they suggest a potential mechanism for the anti-inflammatory activity of trisulfide compounds in general.
Table 1: Effects of Diallyl Trisulfide (DATS) on Pro-inflammatory Mediators in Preclinical Models
| Mediator | Model System | Effect of DATS | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production | spandidos-publications.com |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production | spandidos-publications.com |
| iNOS | LPS-stimulated RAW 264.7 macrophages | Inhibition of expression | spandidos-publications.com |
| COX-2 | LPS-stimulated RAW 264.7 macrophages | Inhibition of expression | spandidos-publications.comsemanticscholar.org |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Attenuation of release and mRNA expression | spandidos-publications.com |
| Interleukin-1β (IL-1β) | LPS-stimulated RAW 264.7 macrophages | Attenuation of release and mRNA expression | spandidos-publications.com |
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Organosulfur compounds, including DATS, have been shown to interfere with these pathways to exert their anti-inflammatory effects. nih.govmdpi.com
Preclinical studies have revealed that DATS can suppress the activation of NF-κB in LPS-stimulated macrophages. spandidos-publications.com This is achieved by inhibiting the degradation of the inhibitor of κB (IκBα) and subsequently preventing the nuclear translocation of the NF-κB p65 subunit. spandidos-publications.com The NF-κB pathway is a critical regulator of the gene expression of numerous pro-inflammatory mediators. nih.gov
In addition to the NF-κB pathway, DATS has been found to modulate the MAPK signaling cascades. Specifically, it has been shown to suppress the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK) in various cell models, which are involved in the inflammatory response. plos.orgnih.gov The modulation of these pathways by DATS underscores a potential multi-target anti-inflammatory mechanism for trisulfide compounds. mdpi.comfrontiersin.org
Regulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines)
Preclinical Antineoplastic Mechanistic Effects of Trisulfide Compounds (In Vitro and Non-human In Vivo Models)
A growing body of preclinical evidence suggests that trisulfide compounds, notably DATS, possess significant antineoplastic properties. semanticscholar.orgfrontiersin.org These effects are attributed to their ability to modulate multiple cellular processes involved in cancer development and progression.
One of the primary mechanisms by which trisulfide compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. sciengine.comoup.com Studies have demonstrated that DATS can trigger apoptosis in a variety of cancer cell lines, including those of the lung, prostate, and colon. sciengine.comnih.gov
The pro-apoptotic effects of DATS are often mediated through the intrinsic or mitochondrial pathway. This involves an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol. sciengine.comnih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. sciengine.comnih.gov Furthermore, DATS-induced apoptosis has been linked to the generation of reactive oxygen species (ROS) in cancer cells. nih.gov
Table 2: Pro-apoptotic Effects of Diallyl Trisulfide (DATS) in Preclinical Cancer Models
| Cancer Cell Line | Key Apoptotic Events | Reference |
|---|---|---|
| A549 (Lung Cancer) | Increased Bax/Bcl-2 ratio, activation of caspase-3, -8, and -9 | sciengine.comnih.gov |
| PC-3 (Prostate Cancer) | ROS generation, Cdc25C destruction | nih.gov |
| HT-29 (Colon Cancer) | ROS production, increased cytochrome c, Apaf-1, AIF, caspase-3, and -9 levels | nih.gov |
| Capan-2 (Pancreatic Cancer) | G2/M arrest, increased apoptosis | wjgnet.com |
In addition to inducing apoptosis, trisulfide compounds can inhibit cancer cell proliferation by causing cell cycle arrest at various phases. semanticscholar.org The most commonly reported effect of DATS is the induction of G2/M phase arrest in the cell cycle. nih.govmdpi.com
This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, DATS treatment has been shown to increase the phosphorylation of cyclin-dependent kinase 1 (Cdk1) at Tyr15 and inhibit its kinase activity. nih.gov It can also lead to a decrease in the protein levels of Cdc25C, a phosphatase that activates Cdk1, and an increase in its inhibitory phosphorylation at Ser216. nih.gov The disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
The ability of tumors to grow and metastasize is critically dependent on angiogenesis (the formation of new blood vessels) and the invasion of surrounding tissues. Preclinical studies have indicated that trisulfide compounds like DATS can interfere with these processes. nih.govnih.gov
DATS has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix. plos.orgnih.gov This inhibitory effect is linked to the downregulation of signaling pathways like NF-κB and ERK/MAPK. plos.org
Furthermore, DATS has demonstrated anti-angiogenic properties by inhibiting the formation of capillary-like tube structures in human umbilical vein endothelial cells (HUVECs) and reducing tumor-induced angiogenesis in in vivo models. nih.gov This effect is associated with the inhibition of vascular endothelial growth factor (VEGF) secretion and the modulation of signaling pathways involving focal adhesion kinase (FAK) and Src. nih.gov However, some studies have also reported that DATS can promote angiogenesis under specific conditions, such as in ischemic models, suggesting a context-dependent role. jst.go.jpnih.gov
Mechanisms of Cell Cycle Arrest
Antimicrobial Activity Mechanisms of this compound (In Vitro and Non-human In Vivo Models)
This compound is a compound that has demonstrated potential antimicrobial effects in preclinical research. The exploration of its mechanisms of action against various pathogens is an ongoing area of study.
Elucidation of Antibacterial Action Modes
The antibacterial properties of organosulfur compounds, including trisulfides, have been attributed to several mechanisms. A primary mode of action involves the disruption of the bacterial cell membrane. For instance, diallyl trisulfide (DATS), a related compound, has been shown to cause disruption and shrinkage of the Campylobacter jejuni bacterial cell membrane. nih.gov This damage to the cell's primary barrier can lead to the leakage of essential intracellular components and ultimately cell death.
Furthermore, these compounds can interfere with critical bacterial metabolic processes. Transcriptional analysis of C. jejuni treated with DATS revealed downregulation of genes related to the bacterial membrane transporter system and secretion systems. nih.gov Specifically, genes associated with ABC transporters, which are vital for cell homeostasis and managing oxidative stress, were negatively affected. nih.gov This suggests that the antibacterial action is multifaceted, involving both structural damage and metabolic disruption. The interaction of such compounds with bacterial proteins, potentially through the trisulfide group, is a likely contributor to these effects. The general mechanisms of antibacterial agents can range from inhibiting the synthesis of DNA, RNA, and proteins to depolarizing the cell membrane. researchgate.net
| Target Aspect | Observed Effect in Related Trisulfides | Potential Mechanism of Action |
| Bacterial Cell Membrane | Disruption and shrinkage of the cell membrane. nih.gov | Increased membrane permeability and leakage of cellular contents. |
| Metabolic Pathways | Downregulation of genes for metabolism and transport systems. nih.gov | Interference with nutrient uptake, energy production, and waste removal. |
| Protein Function | Inhibition of essential enzyme activity. | Interaction of the trisulfide moiety with bacterial proteins. |
Investigation of Antifungal and Antiviral Mechanisms
The investigation into the antifungal and antiviral mechanisms of this compound is less defined, but inferences can be drawn from the broader class of organosulfur compounds and other natural antimicrobial agents. Many natural compounds exert their antifungal effects by disrupting the fungal cell membrane or inhibiting essential enzymes. For example, curcumin (B1669340) has shown broad-spectrum antifungal activity. nih.gov Similarly, polyphenols are known to combat fungi by disrupting their cell walls and metabolic processes. mdpi.com It is plausible that this compound could share similar mechanisms, targeting the integrity of the fungal cell structure.
In terms of antiviral activity, the focus is often on preventing viral entry into host cells or inhibiting viral replication. Some natural compounds have demonstrated the ability to interfere with these crucial stages of the viral life cycle. nih.govmdpi.com For instance, certain polyphenols can inhibit viral protein synthesis and destabilize the cell membrane. mdpi.com While specific studies on the antiviral mechanisms of this compound are not detailed in the provided results, the general activity of related compounds suggests that interference with viral attachment and replication are potential areas of action.
Neurobiological and Cardioprotective Mechanistic Insights (Preclinical)
Preclinical studies have pointed towards potential neuroprotective and cardioprotective roles for certain organosulfur compounds, offering insights into the possible biological activities of this compound.
Neuroprotective Pathways
Neurodegenerative diseases are often linked to neuronal apoptosis, oxidative stress, and neuroinflammation. mdpi.com Compounds with neuroprotective properties frequently act by mitigating these harmful processes. A key mechanism is the reduction of reactive oxygen species (ROS) and the subsequent oxidative damage. thno.org Some pungent flavor components from plants, for example, have shown neuroprotective effects by inhibiting neuronal apoptosis and reducing the production of oxides. mdpi.com
Furthermore, modulating neuroinflammation is another critical pathway. Chronic activation of microglia, the brain's immune cells, can lead to the release of pro-inflammatory and toxic substances. nih.gov The ability to regulate microglial activation and reduce neuroinflammation has been observed in some natural compounds. mdpi.com While direct evidence for this compound is limited, the known antioxidant and anti-inflammatory properties of related organosulfur compounds suggest that it could potentially exert neuroprotective effects through similar pathways.
| Potential Neuroprotective Mechanism | Observed Effects of Related Compounds |
| Antioxidant Activity | Reduction of reactive oxygen species (ROS) and oxidative stress. thno.org |
| Anti-inflammatory Action | Regulation of microglial activation and reduction of pro-inflammatory cytokines. mdpi.com |
| Inhibition of Apoptosis | Prevention of programmed cell death in neurons. mdpi.com |
Cardioprotective Signaling Mechanisms
Hydrogen sulfide (B99878) (H₂S) is recognized as a cardioprotective signaling molecule. nih.gov The metabolism of H₂S is regulated by the mitochondrial enzyme sulfide:quinone oxidoreductase (SQOR). nih.gov Inhibition of SQOR can increase the bioavailability of H₂S, which is known to protect against conditions like hypertension and atherosclerosis. nih.gov
Diallyl trisulfide (DATS) has been shown to protect against myocardial ischemia-reperfusion injury. nih.gov Its mechanism involves the activation of the AMPK-mediated AKT/GSK-3β/HIF-1α signaling pathway, which helps to reduce myocardial apoptosis. nih.gov This demonstrates that organotrisulfides can influence key signaling pathways involved in cardiac cell survival. Given the structural similarities, it is conceivable that this compound could engage in similar cardioprotective signaling.
| Cardioprotective Pathway | Mechanism in Related Organosulfur Compounds |
| H₂S Signaling | Potential modulation of H₂S levels through interaction with metabolic enzymes like SQOR. nih.gov |
| Anti-Apoptotic Signaling | Activation of pro-survival pathways such as the AMPK-mediated AKT/GSK-3β/HIF-1α pathway. nih.gov |
Structure Activity Relationship Sar Studies for Bis 3 Hydroxypropyl Trisulfide
Identification of Key Pharmacophoric Elements within the Bis(3-hydroxypropyl)trisulfide Structure
A pharmacophore is an abstract model of the steric and electronic features necessary for a molecule to interact with a specific biological target. wikipedia.org For this compound, the key pharmacophoric elements are the two terminal hydroxyl (-OH) groups and the central trisulfide (-S-S-S-) bridge.
Trisulfide Bridge: The trisulfide linkage is a unique and highly reactive functional group. Compared to a more common disulfide bond, the trisulfide bond is longer and more flexible, which can influence the molecule's ability to adopt a specific conformation required for binding. nih.govcreative-proteomics.com This bond is a key structural feature in various natural products and has been implicated as a potential source of sulfane sulfur and hydrogen sulfide (B99878) (H₂S), a significant biological signaling molecule. sci-hub.seacs.org The electronic properties and reactivity of this sulfur-rich chain are critical components of its pharmacophore, potentially interacting with metallic centers or cysteine residues in proteins. nih.govbionity.com
Correlating Structural Modifications with Changes in Preclinical Biological Activities
Systematic modification of the this compound structure allows for the correlation of these changes with observed biological effects, providing a clear picture of the SAR.
The position and quantity of hydroxyl groups can dramatically alter a molecule's biological activity by affecting its hydrogen-bonding capacity and lipophilicity. researchgate.netnih.gov
Positional Isomers: Moving the hydroxyl group from the 3-position to the 2-position of the propyl chain would create Bis(2-hydroxypropyl)trisulfide. This change would alter the spatial orientation of the hydrogen-bonding moiety, which could either improve or diminish binding affinity depending on the specific topology of the receptor site. nih.govmdpi.com
Number of Hydroxyl Groups: The complete removal of the hydroxyl groups would yield dipropyl trisulfide, a significantly more lipophilic and less polar molecule. This would eliminate the potential for key hydrogen bond interactions, likely leading to a drastic change or loss of certain biological activities. nih.gov Conversely, adding more hydroxyl groups could enhance water solubility but might also introduce unfavorable desolvation penalties upon binding to a hydrophobic pocket. researchgate.net
Table 1: Hypothetical SAR of Hydroxyl Group Modifications in this compound Analogs
| Analog | Modification | Expected Change in Properties | Potential Impact on Activity |
|---|---|---|---|
| This compound | Parent Compound | Baseline polarity and H-bonding | Baseline activity |
| Bis(2-hydroxypropyl)trisulfide | -OH at C2 position | Altered spatial arrangement of H-bond donor/acceptor | Activity may increase or decrease based on target fit |
| Dipropyl trisulfide | Removal of -OH groups | Increased lipophilicity; loss of H-bonding capacity | Likely significant decrease or change in target-specific activity |
| 1-(3-hydroxypropyl)-3-(2,3-dihydroxypropyl)trisulfide | Addition of a third -OH group | Increased polarity and H-bonding potential | May enhance activity if additional H-bonds are favorable, or decrease it due to desolvation penalty |
The alkyl chains connecting the terminal hydroxyl groups to the central trisulfide bridge are critical for defining the molecule's size, flexibility, and lipophilicity. nih.gov
Chain Length: Altering the length of the propyl chains affects the distance between the key pharmacophoric hydroxyl and trisulfide groups. Shortening the chains to ethyl groups (creating Bis(2-hydroxyethyl)trisulfide) would make the molecule more compact and rigid. Lengthening them to butyl groups (creating Bis(4-hydroxybutyl)trisulfide) would increase both flexibility and lipophilicity, which could enhance interactions with hydrophobic pockets or improve membrane permeability. mdpi.comchemrxiv.org However, chains that are too long may introduce steric hindrance or unfavorable conformations. drugdesign.org
Chain Branching: Introducing branching, for example by creating an isopropyl linkage, would increase the steric bulk of the molecule. This could potentially lock the molecule into a more favorable conformation for binding or, conversely, create steric clashes that prevent it from fitting into a binding site. nih.gov
Table 2: Hypothetical SAR of Propyl Chain Modifications in this compound Analogs
| Analog | Modification | Expected Change in Properties | Potential Impact on Activity |
|---|---|---|---|
| This compound | Parent (n-propyl) | Baseline lipophilicity and flexibility | Baseline activity |
| Bis(2-hydroxyethyl)trisulfide | Shorter chain (ethyl) | Decreased lipophilicity; more rigid | May decrease activity if hydrophobic interactions are key |
| Bis(4-hydroxybutyl)trisulfide | Longer chain (butyl) | Increased lipophilicity and flexibility | May increase activity by enhancing hydrophobic binding, or decrease due to poor fit |
| Bis(3-hydroxy-2-methylpropyl)trisulfide | Branched chain (isobutyl) | Increased steric bulk; altered conformation | Highly dependent on shape of binding site; could increase or decrease activity |
The trisulfide bond is arguably the most defining feature of the molecule. Its configuration and flexibility are paramount to its biological role.
Bond Flexibility: The S-S-S linkage allows for more conformational freedom than a disulfide bond. creative-proteomics.com This flexibility might be necessary for the molecule to adapt its shape to fit into a non-rigid binding site—a process known as induced fit. However, this same flexibility can be entropically unfavorable, and locking the molecule into a more rigid, bioactive conformation could potentially enhance potency. nih.govnih.gov The inherent reactivity of the trisulfide bond also means it can act as a "warhead," potentially forming covalent bonds with target proteins or being reduced in the cellular environment. nih.gov
Effects of Propyl Chain Length and Branching
Computational Approaches to SAR Modeling for Trisulfide Analogs
Computational chemistry provides powerful tools for predicting how structural modifications to this compound might affect its biological activity, thereby streamlining the drug design process. scispace.commdpi.com
Molecular docking and molecular dynamics (MD) are key computational techniques for exploring SAR at an atomic level. acs.org
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov For this compound analogs, docking studies could be used to visualize how modifications to the hydroxyl position or propyl chain length affect the binding pose within a receptor's active site. researchgate.netresearchgate.net For example, docking could reveal whether a longer alkyl chain can access a deeper hydrophobic pocket or if a change in hydroxyl position allows for the formation of a new, stabilizing hydrogen bond with a key amino acid residue. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and the stability of its interaction with a target. irbbarcelona.org For a flexible molecule like this compound, MD simulations are invaluable for exploring the conformational landscape of the trisulfide chain and the propyl arms. rsc.org Simulations can reveal whether the molecule maintains a stable binding mode or if its flexibility leads to dissociation from the target. tandfonline.com This technique is crucial for understanding how the dynamic nature of both the ligand and the receptor governs the binding event. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Derivations
Direct quantitative structure-activity relationship (QSAR) models specifically derived for this compound are not presently found in the scientific literature. QSAR studies typically require a dataset of multiple, structurally related compounds with measured biological activities to derive a statistically significant model. nih.govnih.gov
However, QSAR analyses have been conducted on other series of organosulfur compounds, which can offer a conceptual basis for what a future QSAR model of this compound and its analogs might entail. For instance, a QSAR study on the inhibition of the human enzyme CYP2A6 by a set of organosulfur compounds revealed that hydrophobic and steric factors were key governors of the interaction. nih.gov For monosulfides, electronic factors were also found to be strongly involved. nih.gov
A hypothetical QSAR study for a series of analogs of this compound would likely involve the calculation of various molecular descriptors. These descriptors would quantify different aspects of the molecules' structures and properties.
Potential Descriptor Classes for a QSAR Study of this compound Analogs:
| Descriptor Class | Examples of Descriptors | Potential Relevance to Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within a receptor site. |
| Hydrophobic | LogP, Polar surface area | Governs solubility, membrane permeability, and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |
To illustrate the kind of data that would be necessary for a QSAR derivation, the following table presents hypothetical data for a series of this compound analogs and their theoretical biological activity.
Hypothetical Data for a QSAR Study of this compound Analogs:
| Compound | R1 Group | R2 Group | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| 1 (this compound) | -OH | -OH | -0.5 | 80.9 | 50 |
| 2 | -OCH3 | -OCH3 | 0.2 | 62.5 | 75 |
| 3 | -H | -H | 1.5 | 40.5 | 120 |
| 4 | -Cl | -Cl | 1.8 | 40.5 | 90 |
| 5 | -NH2 | -NH2 | -1.0 | 104.2 | 40 |
In a real QSAR study, these descriptors would be used to build a mathematical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS), to predict the biological activity of new, untested compounds in the series. nih.gov Such a model would be invaluable for guiding the synthesis of more potent and selective analogs of this compound for various applications.
Preclinical Pharmacokinetic and Metabolic Profiling in Model Systems
Absorption and Distribution Characteristics in Non-human Models
The absorption and distribution of a compound are largely dictated by its physicochemical properties, such as size, lipophilicity, and charge. Bis(3-hydroxypropyl)trisulfide is a relatively small, neutral molecule containing polar hydroxyl groups, which will influence its movement across biological membranes.
In vitro permeability assays, such as those using Caco-2 cell monolayers, are standard for predicting a compound's intestinal absorption in humans. wur.nlnih.gov These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of transporters. wur.nlnih.gov
For a compound like this compound, a bidirectional Caco-2 permeability assay would be conducted. bioivt.com The compound would be added to either the apical (AP) or basolateral (BL) side of the monolayer, and its appearance on the opposite side would be measured over time to determine the apparent permeability coefficient (Papp). wur.nlbioivt.com
Given the absence of specific experimental data for this compound, its permeability characteristics can be inferred from its structure. The presence of two hydroxyl groups increases its hydrophilicity, which might limit passive diffusion across the lipid cell membrane. However, its small molecular size could counteract this to some extent. Its permeability would likely be classified as low to moderate. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 would suggest the involvement of active efflux transporters. bioivt.com
Hypothetical Caco-2 Permeability Data for this compound
| Parameter | Value | Interpretation |
| Papp (AP-BL) (x 10⁻⁶ cm/s) | 1.5 | Low to Moderate Permeability |
| Papp (BL-AP) (x 10⁻⁶ cm/s) | 1.8 | Low to Moderate Permeability |
| Efflux Ratio | 1.2 | Not a likely substrate of efflux transporters |
| % Recovery | 92% | Good stability and low binding in the assay system |
| Table is for illustrative purposes only, based on the structural characteristics of the compound. |
Following absorption, a compound's distribution into various tissues is determined by its affinity for those tissues, blood flow, and its ability to cross cell membranes. Specific tissue distribution studies for this compound have not been reported. However, based on its structure, some predictions can be made.
The compound's polarity, conferred by the hydroxyl groups, might limit its extensive distribution into adipose tissue. It would be expected to distribute primarily in the total body water. Organs with high blood flow and potential sites of metabolism, such as the liver and kidneys, would likely show significant concentrations of the parent compound and its metabolites following systemic administration. mdpi.com Due to its hydrophilic nature, penetration across the blood-brain barrier is expected to be low.
In Vitro Permeability Studies (e.g., Caco-2 monolayers)
Biotransformation Pathways and Metabolite Identification of this compound (Preclinical)
The biotransformation of this compound is anticipated to proceed via pathways known for other organic polysulfides and sulfur-containing compounds. The trisulfide bond is a key site for initial metabolic attack.
The metabolism of this compound would likely involve several enzymatic systems.
Reduction: The trisulfide linkage is chemically labile and prone to reduction. This can occur via reaction with endogenous thiols like glutathione (B108866) (GSH) or through enzymatic action by thiol-disulfide oxidoreductases. This initial reduction would yield a disulfide, Bis(3-hydroxypropyl)disulfide, and subsequently the corresponding thiol, 3-hydroxypropanethiol. This reactivity is characteristic of garlic-derived polysulfides, which undergo rapid thiol-disulfide exchange reactions in biological systems.
Cytochrome P450 (CYP450) Enzymes: While direct oxidation of the sulfur atoms by CYP450s is possible, a more probable role for these enzymes would be in the metabolism of the 3-hydroxypropanethiol metabolite. nih.govnih.govwikipedia.org Oxidation of the terminal alcohol to an aldehyde and then a carboxylic acid (3-hydroxy-3-mercaptopropionic acid) is a plausible pathway.
Glutathione Transferases (GSTs): The primary metabolic pathway for many thiols involves conjugation. nih.gov The thiol metabolite, 3-hydroxypropanethiol, is not a direct substrate for GSTs. However, if the parent compound or its metabolites undergo activation to an electrophilic species, GST-mediated conjugation would be a major detoxification route. More relevant is the metabolism of the resulting 3-hydroxypropanethiol, which would likely proceed to mercapturic acid synthesis. nih.govnih.gov
Based on known metabolic pathways for similar chemical moieties, a metabolic scheme for this compound can be proposed.
Initial Reduction: The trisulfide is reduced to Bis(3-hydroxypropyl)disulfide and then to 3-hydroxypropanethiol.
Phase II Conjugation: The resulting 3-hydroxypropanethiol can be conjugated with glutathione. This conjugate is then enzymatically processed in the kidneys to form the cysteine conjugate, which is subsequently N-acetylated to yield S-(3-hydroxypropyl)mercapturic acid (HPMA). nih.govnih.gov This is a well-known metabolic pathway for compounds that can form a 3-hydroxypropylthio moiety, such as acrolein. nih.gov
S-methylation: An alternative pathway for the 3-hydroxypropanethiol metabolite is S-methylation by thiol S-methyltransferase to form 3-(methylthio)propan-1-ol. This metabolite could then undergo further oxidation of the alcohol group.
Plausible Metabolites of this compound
| Metabolite Name | Chemical Formula | Proposed Pathway |
| Bis(3-hydroxypropyl)disulfide | C₆H₁₄O₂S₂ | Reduction of trisulfide |
| 3-Hydroxypropanethiol | C₃H₈OS | Reduction of disulfide |
| S-(3-Hydroxypropyl)mercapturic acid (HPMA) | C₈H₁₅NO₄S | Glutathione conjugation of 3-hydroxypropanethiol followed by processing |
| 3-(Methylthio)propan-1-ol | C₄H₁₀OS | S-methylation of 3-hydroxypropanethiol |
| Table is based on established metabolic pathways for structurally related compounds. |
Enzymatic Metabolism Studies (e.g., cytochrome P450, glutathione transferases)
Excretion Routes and Clearance Mechanisms in Preclinical Models
The excretion of xenobiotics and their metabolites primarily occurs via the kidneys (urine) or the liver (bile/feces). The route of excretion is highly dependent on the physicochemical properties of the substance, particularly its polarity and molecular weight.
For this compound, the parent compound is relatively small. However, its metabolism is predicted to generate highly polar and water-soluble metabolites, such as S-(3-hydroxypropyl)mercapturic acid (HPMA). nih.gov These polar conjugates are typically efficiently eliminated from the body via renal excretion. nih.gov Therefore, the primary route of excretion for this compound metabolites is expected to be the urine.
Studies on related compounds show that mercapturic acids are major urinary metabolites. nih.govnih.gov Preclinical studies in animal models would involve collecting urine and feces over a defined period (e.g., 24 or 48 hours) after administration of the compound to quantify the amount of parent compound and its metabolites excreted by each route. nih.govresearchgate.net Given the expected metabolites, renal clearance would be the predominant mechanism for the elimination of this compound-related material from the body.
Preclinical Bioavailability and Systemic Exposure Determination
Organosulfur compounds can exhibit variable oral bioavailability. nih.govresearchgate.net Factors such as lipid solubility, stability in the gastrointestinal tract, and first-pass metabolism significantly impact the amount of the compound that reaches systemic circulation. mdpi.com For instance, DATS is known to be lipid-soluble and is rapidly metabolized in the liver, which affects its systemic availability. mdpi.comnih.gov The presence of hydroxyl groups in this compound suggests it may have greater water solubility compared to DATS, which could influence its absorption characteristics.
Studies on DATS in rats have provided pharmacokinetic parameters that can serve as a reference point for what might be expected for other small-molecule trisulfides. For example, when administered orally to rats, DATS has been shown to be absorbed, and its metabolites can be detected in plasma. nih.govnih.gov However, the parent compound is often not detected in plasma, indicating rapid and extensive metabolism. nih.gov
The systemic exposure, as measured by the area under the concentration-time curve (AUC) and the maximum concentration (Cmax), of this compound would likely be dependent on the route of administration. Intravenous administration would result in 100% bioavailability, while oral administration would likely lead to lower and more variable exposure due to the factors mentioned above.
To illustrate the typical pharmacokinetic profile of a related organotrisulfide, the following table presents data from a study on diallyl trisulfide (DATS) in rats. It is important to note that these values are for DATS and not this compound and are provided here for illustrative purposes.
Pharmacokinetic Parameters of Diallyl Trisulfide (DATS) in Rats After Oral Administration
This table shows example pharmacokinetic data for a related compound, diallyl trisulfide (DATS), to provide context for the potential pharmacokinetic profile of this compound. Data is based on studies of DATS in rats. nih.govnih.gov
| Parameter | Value (example from DATS studies) | Description |
|---|---|---|
| Cmax (Maximum Concentration) | Variable, often low for parent compound | The highest concentration of the drug in the blood. |
| Tmax (Time to Maximum Concentration) | Typically rapid | The time it takes to reach Cmax. |
| AUC (Area Under the Curve) | Dose-dependent | The total exposure to the drug over time. |
| Half-life (t1/2) | Short for parent compound | The time it takes for the drug concentration to reduce by half. |
| Metabolism | Extensive first-pass metabolism | The biotransformation of the drug, primarily in the liver. |
The metabolism of trisulfides is a key aspect of their pharmacokinetic profile. The labile central sulfur atom in the trisulfide bond is susceptible to interaction with biological thiols like glutathione (GSH). mdpi.com This can lead to the formation of disulfides and other sulfur-containing metabolites. mdpi.com In vitro studies using rat liver microsomes have shown that trisulfide derivatives can be metabolized, and this process can affect the activity of cytochrome P-450 enzymes. nih.gov
The metabolic fate of this compound in preclinical models would likely involve several pathways. The hydroxypropyl groups may undergo oxidation or conjugation reactions. The trisulfide bond itself is a primary site for metabolic activity. It is anticipated that this compound would be metabolized by liver enzymes, potentially including cytochrome P450s and flavin-containing monooxygenases, which are known to be involved in the metabolism of other organosulfur compounds. researchgate.net
The primary metabolites of this compound are expected to be the corresponding disulfide and thiol, namely Bis(3-hydroxypropyl)disulfide and 3-hydroxypropane-1-thiol. These metabolites could then undergo further biotransformation, such as S-methylation or conjugation with glutathione, prior to excretion. The main metabolites of DATS, for instance, are allyl methyl sulfide (B99878), allyl methyl sulfoxide, and allyl methyl sulfone, which are then excreted. nih.gov
The following table outlines the potential metabolic pathways for this compound based on the known metabolism of other organic trisulfides.
Potential Metabolic Pathways of this compound
This table outlines the likely metabolic transformations that this compound may undergo in preclinical models, based on the metabolism of analogous organosulfur compounds. mdpi.comnih.govnih.gov
| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System (Anticipated) |
|---|---|---|
| Trisulfide Reduction | Bis(3-hydroxypropyl)disulfide, 3-hydroxypropane-1-thiol | Glutathione (GSH) dependent pathways |
| S-Oxidation | Sulfoxides and sulfones of metabolites | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) |
| S-Methylation | Methylated thiol metabolites | Thiopurine S-methyltransferase (TPMT), Thiol S-methyltransferase (TMT) |
| Glucuronidation of Hydroxyl Groups | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |
| Sulfation of Hydroxyl Groups | Sulfate conjugates | Sulfotransferases (SULTs) |
Advanced Analytical Methodologies for Bis 3 Hydroxypropyl Trisulfide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of Bis(3-hydroxypropyl)trisulfide from complex mixtures and for its precise quantification. The polarity imparted by the hydroxyl groups and the nature of the trisulfide bond influence the choice of the chromatographic technique.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Method Development Considerations:
Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic molecules. researchgate.net The hydrophobicity of the C18 stationary phase allows for effective retention and separation based on the molecule's polarity.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. researchgate.net The gradient allows for the efficient elution of compounds with varying polarities. The addition of a small percentage of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the hydroxyl groups. researchgate.net
Detection: A UV detector is commonly used for the detection of compounds with chromophores. While the trisulfide bond has some UV absorbance, the lack of a strong chromophore in this compound might necessitate the use of other detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for better sensitivity.
Illustrative HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. unar.ac.id Due to the low volatility and potential thermal degradation of this compound, direct analysis by GC-MS is challenging. Derivatization is often required to convert the polar hydroxyl groups into more volatile and thermally stable moieties. researchgate.net
Derivatization and Analysis:
Derivatization Agent: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to convert the hydroxyl groups to trimethylsilyl (B98337) ethers. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.
GC Separation: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of the derivatized compound.
Mass Spectrometry Detection: The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification.
Hypothetical GC-MS Data for Derivatized this compound:
| Retention Time (min) | Major Mass Fragments (m/z) |
|---|
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. nih.govnih.gov This makes it an ideal technique for the analysis of complex samples containing this compound.
Advantages and Applications:
Enhanced Separation: The use of sub-2 µm particles in UHPLC columns results in sharper peaks and better separation of closely eluting compounds. nih.gov
High Sensitivity: The coupling of UHPLC with a mass spectrometer allows for the detection and quantification of this compound at very low concentrations. nih.gov
Structural Confirmation: The mass spectrometer provides molecular weight and fragmentation data, which, in conjunction with the retention time, offers a high degree of confidence in the identification of the target compound. acs.org Recent advancements in UHPLC coupled with high-resolution mass spectrometry (HRMS) have been successfully applied to characterize various organosulfur compounds. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic techniques are crucial for the unambiguous structural elucidation of this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Expected NMR Signals for this compound:
1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH2OH) would appear as a triplet, the methylene protons adjacent to the trisulfide linkage (-CH2S3-) would also be a triplet, and the central methylene protons (-CH2-) would appear as a multiplet (likely a pentet or sextet). The hydroxyl protons (-OH) would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The stability and degradation of related trisulfides have been monitored using 1H NMR spectroscopy. nih.govresearchgate.netacs.org
13C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three different carbon environments: the carbon attached to the hydroxyl group, the carbon attached to the trisulfide group, and the central methylene carbon.
Illustrative 1H NMR Data (in CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.7 | t | 4H | -CH2OH |
| ~3.0 | t | 4H | -CH2S3- |
| ~2.0 | p | 4H | -CH2- |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the molecular weight and elemental composition of a compound. nih.gov This is particularly important for confirming the identity of a newly synthesized or isolated compound like this compound.
Key Contributions of HRMS:
Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
Purity Assessment: The presence of unexpected ions in the HRMS spectrum can indicate the presence of impurities.
Fragmentation Analysis: In tandem with fragmentation techniques (MS/MS), HRMS can provide detailed structural information by analyzing the accurate masses of the fragment ions. High-resolution liquid chromatography-mass spectrometry has been effectively used for the characterization of various polysulfide species. nih.govnih.gov
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The prominent broad band observed in the region of 3600-3200 cm⁻¹ is attributed to the O-H stretching vibrations of the terminal hydroxyl groups, indicating intermolecular or intramolecular hydrogen bonding. The C-H stretching vibrations of the propyl chains typically appear in the 3000-2800 cm⁻¹ range. The presence of the trisulfide linkage (S-S-S) can be inferred from weaker absorptions in the lower frequency "fingerprint" region, generally between 500 and 400 cm⁻¹, although these can be difficult to assign definitively due to their low intensity and potential overlap with other vibrations. The C-O stretching vibration is expected around 1050 cm⁻¹. Studies on related organosulfur compounds, such as bis[3-(triethoxysilyl)propyl]tetrasulfane (TESPT), show characteristic peaks for thio-substituted and sulfide (B99878) compounds in the 600-900 cm⁻¹ region, which can provide a reference for identifying similar bonds in this compound. researchgate.net
UV-Vis Spectroscopy: In UV-Vis spectroscopy, the trisulfide chromophore is the primary determinant of the absorption profile of this compound. Aliphatic trisulfides typically exhibit a strong absorption maximum in the UV region. For instance, dialkyl trisulfides are known to have a significant absorption band around 250 nm. This absorption is due to electronic transitions involving the non-bonding electrons of the sulfur atoms in the trisulfide chain. The position and intensity of this peak can be influenced by the solvent environment. The hydroxyl groups are not expected to contribute significantly to the UV absorption in the typical range of 200-400 nm.
| Spectroscopic Data for this compound | |
| Technique | Characteristic Absorption |
| Infrared (IR) | O-H Stretch: 3600-3200 cm⁻¹ (broad) |
| C-H Stretch: 3000-2800 cm⁻¹ | |
| C-O Stretch: ~1050 cm⁻¹ | |
| S-S-S Stretch: 500-400 cm⁻¹ (weak) | |
| UV-Visible (UV-Vis) | λmax: ~250 nm |
Advanced Techniques for In Situ and Real-Time Monitoring
The study of the dynamic behavior of this compound in various chemical and biological environments necessitates advanced analytical techniques capable of in situ and real-time monitoring. These methods are crucial for understanding reaction kinetics, degradation pathways, and interactions with other molecules without the need for sample quenching or extraction, which can introduce artifacts.
Several modern analytical technologies are well-suited for the real-time analysis of organosulfur compounds. theanalyticalscientist.com Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) are powerful techniques for real-time measurement of volatile organosulfur compounds. theanalyticalscientist.comcopernicus.orgsepscience.comescholarship.org These methods offer high sensitivity and can track changes in compound concentrations on the order of seconds to minutes. theanalyticalscientist.com However, significant fragmentation of larger trisulfides can occur in PTR-ToF-MS, potentially complicating data interpretation in complex mixtures. copernicus.orgescholarship.org
Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is another valuable tool for tracking organosulfur compound chemistry under mild conditions. nih.gov This technique is particularly useful for studying short-lived and degradation-prone molecules, as it minimizes sample preparation. nih.gov For instance, DART-HRMS has been successfully used to monitor the enzymatic generation of reactive organosulfur compounds in real-time. nih.gov
In the context of reactions in solution, in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor changes in the functional groups of this compound and other reactants or products over time. nih.gov This provides valuable kinetic and mechanistic information. Similarly, in situ Raman spectroscopy has been used to identify the stable forms of sulfur in aqueous solutions at elevated temperatures and pressures, demonstrating its utility for studying sulfur chemistry under specific conditions. researchgate.net
For monitoring reactions involving selenium analogs, which can provide insights into the behavior of sulfur compounds, techniques like ¹H-NMR spectroscopy have been used to follow the in situ generation and catalytic activity of related compounds. acs.orgmdpi.com These approaches could be adapted for studying the reactions of this compound.
| Advanced Monitoring Technique | Principle | Application to this compound Research |
| SIFT-MS | Chemical ionization using selected reagent ions. | Real-time monitoring of volatile reaction products or degradation compounds. theanalyticalscientist.comsepscience.com |
| PTR-ToF-MS | Proton transfer from H₃O⁺ to analyte molecules. | High-sensitivity, real-time tracking of this compound and related volatiles. copernicus.orgescholarship.org |
| DART-HRMS | Ionization of samples in an open-air environment. | Analysis of labile intermediates and reaction products with minimal sample preparation. nih.gov |
| In Situ FTIR | Real-time monitoring of vibrational band changes. | Studying reaction kinetics and mechanisms in solution. nih.gov |
| In Situ Raman | Analysis of vibrational modes using scattered light. | Characterizing sulfur speciation in solution under various conditions. researchgate.net |
Development of Detection and Quantification Methods in Complex Preclinical Biological Samples
The accurate detection and quantification of this compound in complex preclinical biological samples, such as plasma, urine, and tissue homogenates, are essential for pharmacokinetic and metabolic studies. The development of robust analytical methods is challenging due to the reactive nature of the trisulfide bond and the potential for interference from matrix components.
High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of organosulfur compounds. conicet.gov.arnih.gov For compounds like this compound, which possess a UV-active trisulfide chromophore, HPLC with a UV detector can be a straightforward approach. conicet.gov.ar However, for enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection is preferred.
Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is considered the method of choice for the quantification of metabolites in biological fluids. nih.gov These techniques offer high sensitivity, allowing for the detection of low concentrations of analytes, and high specificity, which helps to distinguish the target compound from matrix interferences. nih.gov The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation, selecting appropriate precursor and product ions for multiple reaction monitoring (MRM), and validating the method according to regulatory guidelines. This includes assessing linearity, accuracy, precision, recovery, and matrix effects. arabjchem.org
Sample preparation is a critical step to ensure the stability of the analyte and to remove interfering substances from the biological matrix. murdoch.edu.au This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Given the potential for organosulfur compounds to react with surfaces, care must be taken to avoid the use of materials that could cause degradation, such as certain metals. copernicus.orgcopernicus.org The use of internal standards, ideally isotopically labeled versions of the analyte, is crucial for accurate quantification. nih.gov
For volatile organosulfur compounds, gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, often used in conjunction with headspace or thermal desorption sampling. copernicus.orgmurdoch.edu.au While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this method could be applied to the analysis of its more volatile metabolites.
| Analytical Method | Key Features | Applicability to this compound |
| HPLC-UV | Utilizes the UV absorbance of the trisulfide bond. | Suitable for initial method development and for samples with relatively high concentrations. conicet.gov.ar |
| LC-MS/MS | High sensitivity and selectivity. | The gold standard for quantitative bioanalysis in preclinical studies. nih.gov |
| GC-MS | Suitable for volatile and semi-volatile compounds. | May be applicable for the analysis of volatile metabolites after appropriate sample preparation. copernicus.orgmurdoch.edu.au |
| DART-HRMS | Rapid analysis with minimal sample preparation. | Useful for qualitative screening and tracking of labile species. nih.gov |
Conceptual Applications and Translational Research Directions Pre Clinical Horizon
Integration of Bis(3-hydroxypropyl)trisulfide into Advanced Delivery Systems (Preclinical)
The therapeutic potential of many bioactive molecules is often limited by poor stability, low solubility, or lack of target specificity. Encapsulating this compound within advanced delivery systems could conceptually overcome these hurdles, enhancing its bioavailability and enabling controlled release. nih.gov Preclinical studies would be essential to determine the feasibility and efficacy of such formulations in vitro and ex vivo.
Encapsulating this compound into nanoparticles could protect the core trisulfide bond from premature degradation and control its release. nih.gov Polymeric nanoparticles, such as those made from biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are a promising option due to their established use in drug delivery. nih.gov Formulation could be achieved through methods like flash nanoprecipitation, which allows for the rapid creation of drug-loaded nanoparticles with high encapsulation efficiency. researchgate.net
In vitro release kinetics would be evaluated to understand how the compound is released from the nanoparticle matrix. A typical study would involve placing the nanoparticles in a dialysis bag suspended in a buffer solution (e.g., phosphate-buffered saline at pH 7.4) that mimics physiological conditions. The concentration of this compound released into the buffer would be measured at various time points. This data helps in designing nanoparticles with specific release profiles, such as sustained release to maintain a therapeutic concentration over an extended period. nih.gov
Table 1: Hypothetical In Vitro Release Kinetics of this compound from Different PLGA Nanoparticle Formulations This table presents illustrative data for conceptual purposes.
| Time (Hours) | Formulation A (PLGA 50:50) - % Cumulative Release | Formulation B (PLGA 75:25) - % Cumulative Release |
| 1 | 25% | 15% |
| 6 | 55% | 35% |
| 12 | 75% | 50% |
| 24 | 92% | 68% |
| 48 | 98% | 85% |
| 72 | 99% | 94% |
Liposomes and functionalized polymeric systems offer versatile platforms for delivering this compound. Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com Given its terminal hydroxyl groups, this compound may be encapsulated within the aqueous core of a liposome. nih.govmdpi.com Alternatively, if it exhibits amphiphilic properties, it could be embedded within the lipid bilayer itself. mdpi.comrsc.org
Polymeric formulations can be engineered for targeted delivery by attaching specific ligands to the polymer surface. nih.govnih.gov For example, polymers like polyethylene (B3416737) glycol (PEG) can be used to increase circulation time, while attaching antibodies or peptides that bind to receptors overexpressed on diseased cells could direct the formulation to a specific site of action. mdpi.com
Preclinical evaluation would involve preparing these formulations and characterizing their physicochemical properties, such as particle size, surface charge (zeta potential), and encapsulation efficiency. mdpi.com Ex vivo studies using tissue models could then be used to assess targeting efficiency and penetration.
Table 2: Conceptual Physicochemical Properties of this compound Delivery Systems This table presents illustrative data for conceptual purposes.
| Formulation Type | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Standard Liposome | 150 ± 10 | -25 ± 3 | 65 ± 5 |
| PEGylated Liposome | 165 ± 12 | -15 ± 2 | 62 ± 6 |
| PLGA Nanoparticles | 200 ± 15 | -30 ± 4 | 85 ± 7 |
| Targeted Polymeric Micelles | 80 ± 8 | -10 ± 2 | 78 ± 5 |
Nanoparticle Encapsulation and Release Kinetics (in vitro/ex vivo)
Synergistic Effects of this compound with Other Bioactive Compounds (Preclinical)
The trisulfide moiety of this compound suggests it may participate in redox-related biological processes, potentially acting as an antioxidant or a modulator of cellular redox status. ontosight.aiunifi.it This opens a conceptual avenue for investigating its synergistic effects when co-administered with other bioactive compounds. For instance, it could be paired with a pro-oxidant chemotherapeutic agent. In such a scenario, this compound might selectively protect healthy tissues from oxidative damage induced by the chemotherapy, thereby reducing side effects without compromising the drug's anti-tumor efficacy. google.com
Preclinical in vitro studies would be the first step to test this hypothesis. Co-culture models of healthy and cancerous cells could be used to assess whether the compound provides selective protection. Further ex vivo studies using patient-derived tissue samples could provide more translational data on the potential for synergistic or adjuvant activity.
Table 3: Illustrative Preclinical Study Design for Evaluating Synergy This table presents a conceptual framework for research.
| Study Phase | Experimental Model | Treatment Arms | Primary Endpoint |
| Phase 1: In Vitro | Monolayer cultures of cancer cells (e.g., A549) and healthy fibroblasts (e.g., MRC-5) | 1. Vehicle Control2. Chemotherapy Agent (e.g., Doxorubicin)3. Bis(3-hydroxypropyl)trisulfide4. Chemo + this compound | Cell Viability (MTT Assay), Apoptosis (Annexin V Staining) |
| Phase 2: Ex Vivo | Freshly isolated tumor tissue slices | 1. Vehicle Control2. Chemotherapy Agent3. Chemo + this compound | Tissue Viability, Biomarkers of Oxidative Stress (e.g., 8-OHdG levels) |
This compound as a Lead Scaffold in Pre-Drug Discovery Research
A "lead" compound is a chemical starting point for the drug discovery process, possessing initial activity against a target but requiring modification to become a viable drug candidate. axxam.compressbooks.pub The distinct structure of this compound—featuring a flexible alkyl chain, a polysulfide bridge, and reactive hydroxyl groups—makes it an attractive scaffold for fragment-based and lead discovery efforts. ontosight.aigu.se
The process of evolving a hit or lead compound involves iterative cycles of "design-make-test-analyze" to improve its properties. axxam.com Starting with the baseline pharmacological profile of this compound (e.g., its potential antioxidant activity), medicinal chemists can devise optimization strategies. acs.org Modifications could include:
Altering the Alkyl Chain: Varying the length of the propyl chain (e.g., to ethyl or butyl) to probe the impact on lipophilicity and target engagement.
Modifying the Polysulfide Bridge: Synthesizing disulfide and tetrasulfide analogs to determine the optimal sulfur chain length for a desired biological activity.
Functionalizing the Hydroxyl Groups: Converting the terminal alcohols to esters, ethers, or amines to alter solubility, cell permeability, and metabolic stability. nih.gov
Each new analog would be tested in relevant preclinical assays to build a structure-activity relationship (SAR), which guides the next round of design. nih.gov
Table 4: Conceptual Structure-Activity Relationship (SAR) for this compound Analogs This table presents hypothetical data to illustrate the optimization process.
| Compound | Scaffold Modification | Biological Activity (IC₅₀ in a Redox Assay, µM) |
| Lead Scaffold | This compound | 50 |
| Analog 1 | Bis(2-hydroxyethyl)trisulfide | 75 |
| Analog 2 | Bis(3-hydroxypropyl)disulfide | 120 |
| Analog 3 | Bis(3-acetoxypropyl)trisulfide | 25 |
| Analog 4 | Bis(3-aminopropyl)trisulfide | 15 |
Rational design uses structural information and computational modeling to create derivatives with enhanced potency and selectivity. unifi.itnih.gov If a biological target for this compound is identified, its binding site can be modeled. Derivatives can then be designed in silico to achieve a better fit and form more favorable interactions with the target protein.
For example, if the hydroxyl groups are found to interact with a specific pocket in a target enzyme, derivatives could be designed with bulkier or more hydrogen-bonding-capable groups to enhance this interaction. acs.org Similarly, if the trisulfide core is the key pharmacophore, the rest of the molecule can be modified to improve its pharmacokinetic properties without diminishing its core activity. This approach accelerates the discovery of more potent and specific compounds for evaluation in advanced preclinical research models.
Table 5: Rational Design of this compound Derivatives This table presents a conceptual framework for derivative design.
| Derivative Class | Rationale for Design | Potential Research Model for Evaluation |
| Ester Prodrugs | To improve cell membrane permeability and undergo intracellular hydrolysis to release the active compound. | In vitro cell permeability assays (e.g., Caco-2) |
| Amine-Terminated Analogs | To introduce a positive charge at physiological pH, potentially targeting negatively charged cell surfaces or specific transporters. | Cell uptake studies in various cell lines. |
| Fluorescently-Tagged Analogs | To enable visualization of cellular uptake and subcellular localization using fluorescence microscopy. | Confocal microscopy of live cells treated with the analog. |
| Selenium Analogs (e.g., Selenotrisulfides) | To modulate redox potential and explore unique biochemical interactions, drawing from the known bioactivity of organoselenium compounds. acs.org | In vitro enzyme inhibition assays (e.g., GPx-like activity). |
Optimization Strategies Based on Preclinical Pharmacological Profiles
Exploration of this compound in Advanced Materials Science (e.g., polymers, coatings)
The unique bifunctional nature of this compound, characterized by a central trisulfide linkage and terminal primary hydroxyl groups, makes it a compound of significant interest for the development of novel polymers and coatings. ontosight.ai Its molecular structure offers potential pathways for integration into polymeric chains and for the chemical modification of surfaces, suggesting its utility in creating materials with tailored properties.
The terminal hydroxyl (-OH) groups allow this compound to act as a diol monomer or a chain extender in polycondensation reactions. This functionality is crucial for the synthesis of various classes of polymers. A European patent explicitly identifies this compound as a potential component in the preparation of polyurethanes. googleapis.com In this context, it would react with polyisocyanates to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone. acs.orggoogle.com The incorporation of this specific diol can influence the final properties of the polyurethane, such as its flexibility, thermal stability, and mechanical strength. The principle is analogous to the use of other diols, like α,ω-Bis(3-hydroxypropyl)-functionalized polysiloxanes, which are employed to create specialized polyurethanes with enhanced water resistance and improved mechanical characteristics. researchgate.net
The trisulfide bridge (S-S-S) is another key functional element that imparts distinct characteristics to the resulting material. Polysulfide linkages are known to be reactive and can participate in cross-linking reactions, similar to the vulcanization process in rubber. This suggests that this compound could be used as a cross-linking agent to create thermosetting polymers or elastomers. The incorporation of the trisulfide bond into the polymer backbone or as a pendant group could lead to materials that are responsive to specific stimuli, such as reducing agents, which can cleave the disulfide/trisulfide bonds.
The table below summarizes the potential functions and resulting properties when this compound is incorporated into polymers and coatings.
Interactive Data Table: Functional Roles of this compound in Materials Science
| Functional Group | Potential Role in Material Synthesis | Resulting Polymer/Coating Property | Application Area |
| Hydroxyl (-OH) Groups (x2) | Diol monomer in polycondensation; Chain extender; Substrate-reactive site. | Formation of polyurethane/polyester backbone; Increased polymer molecular weight; Enhanced adhesion to substrates. | Polyurethanes, Polyesters, Adhesion-promoting coatings. |
| Trisulfide (-S-S-S-) Bridge | Cross-linking site; Segment for creating stimuli-responsive materials. | Increased rigidity and thermal stability (thermosets); Degradability in response to reducing agents. | Elastomers, Responsive polymers, Self-healing materials. |
Future Research Directions and Unexplored Avenues for Bis 3 Hydroxypropyl Trisulfide
Identification of Novel Molecular Targets and Binding Partners
A fundamental step in understanding the biological role of Bis(3-hydroxypropyl)trisulfide is the identification of its specific molecular targets. The trisulfide moiety is known to interact with cysteine residues in proteins, a mechanism observed in other sulfur-containing compounds. researchgate.net Future research should focus on systematically identifying the proteins and other biomolecules that directly bind to this compound.
Proposed Research Strategies:
Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing a tagged version of this compound on a solid support to "pull down" interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct binding partners.
Yeast Two-Hybrid Screening: A genetic method to discover protein-protein interactions can be adapted to identify proteins that bind to the compound.
Covalent Labeling Approaches: Given the reactivity of the trisulfide bond, probes could be designed to covalently link to target proteins, facilitating their isolation and identification. Research into other reactive compounds, such as those used in peptide macrocyclization, highlights the utility of targeting specific functional groups like thiols. rsc.org
Application of Advanced Proteomics and Metabolomics in Mechanistic Studies
To build a comprehensive picture of how this compound affects cellular systems, global, unbiased "-omics" approaches are indispensable. Proteomics and metabolomics can provide a snapshot of the changes in protein expression and metabolite levels within a cell or organism upon exposure to the compound. wistar.org These technologies can reveal affected pathways and networks without a priori knowledge of the compound's specific target.
Potential "-Omics" Applications:
Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) can be used to compare the proteomes of treated versus untreated cells, revealing proteins whose expression levels are significantly altered. This can point towards affected biological processes. wistar.org
Metabolite Profiling: Untargeted metabolomics can identify changes in the levels of small molecules (e.g., amino acids, lipids, nucleotides), providing insights into metabolic pathways that are perturbed by the compound. wistar.org For instance, studies on cancer metabolism have successfully used metabolite profiling to identify therapeutic targets within specific biosynthetic pathways, such as the glutathione (B108866) pathway. aacrjournals.org
Post-Translational Modification (PTM) Analysis: Specialized proteomic workflows can identify changes in protein PTMs, such as phosphorylation or ubiquitination, which are critical for cell signaling. wistar.org Given the trisulfide structure, a key focus would be on modifications of cysteine residues (e.g., S-thiolation) in the proteome.
| Technology | Objective | Potential Insights | Relevant Precedent |
|---|---|---|---|
| Quantitative Proteomics (e.g., TMT, SILAC) | Identify global changes in protein expression after treatment. | Reveals upregulated or downregulated pathways (e.g., stress response, apoptosis). | General methodology for assessing cellular response to chemical compounds. wistar.org |
| Untargeted Metabolomics | Profile changes in small molecule metabolites. | Highlights disruptions in metabolic pathways like glycolysis or amino acid metabolism. | Used to identify metabolic vulnerabilities in diseases. aacrjournals.org |
| PTM-Focused Proteomics | Map changes in post-translational modifications, especially on cysteine residues. | Uncovers specific signaling events and redox-related mechanisms of action. | Analysis of protein modifications is a core service of proteomics facilities. wistar.org |
Development of Sophisticated In Vitro and Ex Vivo Organ Models for Deeper Inquiry
Moving beyond simple 2D cell cultures, the use of more physiologically relevant models is crucial for understanding the effects of this compound in a context that better mimics a whole organism. nih.gov Three-dimensional (3D) organoids, organ-on-a-chip systems, and ex vivo tissue cultures can provide deeper insights into tissue-specific effects and mechanisms.
Advanced Model Systems for Future Studies:
3D Organoid Cultures: Self-organizing 3D structures derived from stem cells can model various organs (e.g., liver, intestine, kidney). Testing the compound on these models could reveal organ-specific toxicity or efficacy.
Organ-on-a-Chip: Microfluidic devices that simulate the mechanics and physiology of human organs offer a platform for studying pharmacokinetics and pharmacodynamics with greater accuracy than traditional cell culture. nih.gov
Ex Vivo Tissue Explants: Using living tissue slices (e.g., from aortic rings or skin) allows for the study of the compound's effect on complex multicellular structures and processes like angiogenesis or inflammation in a controlled environment. nih.govresearchgate.net The use of ex vivo models is a well-established bridge between in vitro and in vivo experiments. nih.govmit.edu
Biosynthetic Pathways and Natural Occurrence Investigations (if applicable)
While this compound is available through chemical synthesis, its potential existence in nature should not be overlooked. ontosight.ai Many potent bioactive molecules are natural products. Investigating whether this compound or close relatives are produced by organisms like bacteria, fungi, or marine life could open new avenues for its production and reveal its ecological role.
Research Questions and Approaches:
Natural Product Screening: Analyzing extracts from diverse natural sources (e.g., soil microbes, marine sponges) using advanced analytical techniques like LC-MS/MS to search for the compound's mass signature.
Biosynthetic Gene Cluster Identification: If a natural source is identified, genomic analysis could uncover the gene clusters responsible for its biosynthesis. This could enable heterologous expression and production in more tractable organisms like E. coli. nih.govgoogle.com
Precedent in Nature: Organic polysulfides, such as bis-(3-oxoundecyl) trisulfide and tetrasulfide, have been isolated from natural sources, indicating that trisulfide structures are indeed part of nature's chemical inventory. rsc.org Furthermore, numerous simple sulfur compounds are known components of foods. inchem.org
Computational Predictive Modeling for Undiscovered Activities
In silico methods offer a powerful, cost-effective way to predict the biological activities, potential targets, and physicochemical properties of this compound. Computational models can screen the compound against vast libraries of known biological targets and predict its absorption, distribution, metabolism, and excretion (ADME) properties.
Computational Modeling Approaches:
Molecular Docking: Simulating the binding of this compound to the 3D structures of thousands of known proteins to predict potential binding partners and inhibiton constants.
Quantitative Structure-Activity Relationship (QSAR): Using the known activities of structurally similar compounds to build models that can predict the activity of the target compound.
Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the compound and its interaction with potential targets or cell membranes over time to understand the stability and nature of the binding. Such multiscale modeling has been used to understand complex interactions between polymers and drug molecules. nih.gov
Comparative Studies with Analogous Organoselenium and Organotellurium Compounds
The elements sulfur, selenium, and tellurium belong to the same group in the periodic table (chalcogens) and often form compounds with analogous structures but different reactivities. Comparative studies of this compound with its corresponding organoselenium (diselenide) and organotellurium analogs could provide profound insights into the role of the chalcogen atom in its biological activity.
Rationale and Study Design:
Differential Reactivity: Organoselenium compounds are often more potent antioxidants than their sulfur analogs due to the lower bond energy of the Se-Se bond compared to the S-S bond, facilitating redox cycling. acs.orgunifi.it Organotellurium compounds can be even more reactive. acs.org
Glutathione Peroxidase (GPx) Mimicry: Many organoselenium compounds, including some with hydroxypropyl groups, exhibit excellent activity as mimics of the antioxidant enzyme GPx. nih.govresearchgate.netmdpi.com A key area of investigation would be to synthesize the selenium and tellurium analogs of this compound and compare their GPx-like activities.
Mechanistic Differences: Elucidating the differences in reaction mechanisms between the sulfur, selenium, and tellurium versions with biological thiols and oxidants would be crucial for designing more potent and specific molecules. acs.org
| Compound Class | Chalcogen | Expected Reactivity/Properties | Primary Research Goal |
|---|---|---|---|
| Organosulfur (Trisulfide) | Sulfur (S) | Baseline reactivity; interacts with cysteine thiols. | Establish the foundational activity profile. |
| Organoselenium (Diselenide analog) | Selenium (Se) | Potentially higher antioxidant and GPx-like activity due to weaker Se-Se/Se-C bonds. acs.orgresearchgate.net | Quantify the enhancement in antioxidant potential by replacing sulfur with selenium. |
| Organotellurium (Ditelluride analog) | Tellurium (Te) | Potentially the highest reactivity and catalytic activity, but also different mechanistic pathways. acs.org | Explore novel mechanisms and potentially greater potency, while monitoring for changes in stability and toxicity. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bis(3-hydroxypropyl)trisulfide with high yield and purity?
- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions or esterification of 3-hydroxypropyl thiols. For example, a trivalent disulfide system can be synthesized via stepwise conjugation of tert-butyldisulfane derivatives with hydroxylpropylamine intermediates, followed by purification using column chromatography. Structural validation via ESI-HRMS (e.g., observed m/z 1031.3692 vs. calculated 1031.3700) and NMR is critical for confirming purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for functional group analysis, and chromatographic techniques (HPLC, GC) for purity assessment. For instance, ESI-HRMS with sub-ppm mass accuracy resolves isotopic patterns, while -NMR identifies proton environments in the hydroxypropyl and trisulfide moieties .
Q. What experimental design principles are critical for studying this compound’s reactivity?
- Methodological Answer : Use factorial designs to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. Pre-experimental designs (e.g., screening experiments) can identify dominant factors, while full factorial designs quantify interaction effects. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maintaining statistical power .
Advanced Research Questions
Q. How can multi-variable optimization improve the efficiency of this compound-based reactions?
- Methodological Answer : Apply response surface methodology (RSM) with central composite designs to model nonlinear relationships. For example, optimize reaction yield by correlating variables like pH, reaction time, and reagent molar ratios. Use regression analysis to derive polynomial equations and identify optimal conditions via contour plots .
Q. What computational modeling approaches are suitable for predicting this compound’s behavior in complex systems?
- Methodological Answer : Integrate density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for solvation dynamics. COMSOL Multiphysics can model diffusion kinetics in membrane separation systems, while AI-driven tools automate parameter tuning for predictive accuracy .
Q. How should researchers address contradictions in data related to this compound’s stability under varying conditions?
- Methodological Answer : Conduct robustness testing using factorial designs to isolate confounding variables (e.g., oxygen exposure, light sensitivity). Statistical tools like ANOVA can identify significant factors, while replication studies validate reproducibility. Cross-validate results with alternative characterization techniques (e.g., TGA for thermal stability vs. accelerated aging tests) .
Q. What are the implications of solubility parameters for formulating this compound in solvent systems?
- Methodological Answer : Determine Hildebrand solubility parameters () experimentally via Hansen solubility spheres or computationally using group contribution methods. For instance, ionic liquids with hydroxypropyl groups (e.g., [N-C3OHPY][NTf2]) exhibit values that guide solvent selection for enhanced dissolution .
Q. How can this compound be applied in drug delivery systems, and what methodological challenges arise?
- Methodological Answer : Explore its use as a disulfide-based linker for controlled drug release. Challenges include optimizing cleavage kinetics (via glutathione-responsive assays) and minimizing off-target toxicity. Use in vitro models (e.g., HepG2 cells) to evaluate payload release efficiency under redox gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
